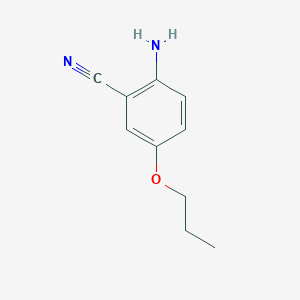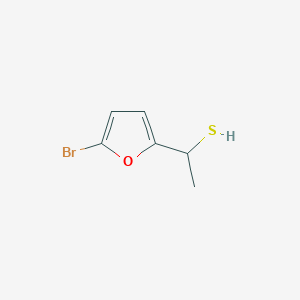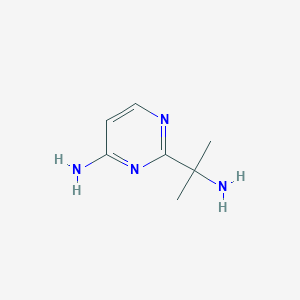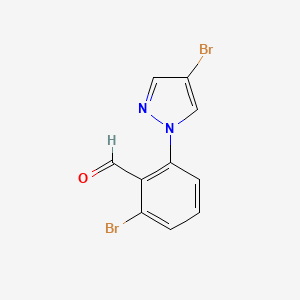
2-Amino-5-propoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-propoxybenzonitrile is an organic compound with the molecular formula C10H12N2O It is a derivative of benzonitrile, featuring an amino group at the second position and a propoxy group at the fifth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-propoxybenzonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,5-dichlorobenzonitrile with propanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-bromo-5-propoxybenzonitrile is coupled with an amino group donor in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-propoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate as bases in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-nitro-5-propoxybenzonitrile.
Reduction: Formation of 2-amino-5-propoxybenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-propoxybenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 2-Amino-5-propoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may act by inhibiting specific enzymes or modulating receptor activity, leading to its observed pharmacological effects. The exact pathways and molecular targets can vary based on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-methoxybenzonitrile: Similar structure but with a methoxy group instead of a propoxy group.
2-Amino-5-ethoxybenzonitrile: Similar structure but with an ethoxy group instead of a propoxy group.
2-Amino-5-butoxybenzonitrile: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
2-Amino-5-propoxybenzonitrile is unique due to its specific propoxy substitution, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C10H12N2O |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
2-amino-5-propoxybenzonitrile |
InChI |
InChI=1S/C10H12N2O/c1-2-5-13-9-3-4-10(12)8(6-9)7-11/h3-4,6H,2,5,12H2,1H3 |
InChI-Schlüssel |
NEABRFGQGLTGCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC(=C(C=C1)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B13300023.png)




![ethyl (2E)-2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13300048.png)


amine](/img/structure/B13300059.png)


![1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13300083.png)

